[4-Fluoro-2-(trifluoromethyl)phenyl]urea
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Overview
Description
[4-Fluoro-2-(trifluoromethyl)phenyl]urea: is an organic compound characterized by the presence of a fluoro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with an isocyanate or a urea derivative. One common method is the reaction of 4-fluoro-2-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate, which is then reacted with ammonia or an amine to yield the desired urea compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-Fluoro-2-(trifluoromethyl)phenyl]urea: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions, where these groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often requiring the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the replacement of the fluoro or trifluoromethyl groups with the corresponding nucleophiles.
Scientific Research Applications
[4-Fluoro-2-(trifluoromethyl)phenyl]urea: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-Fluoro-2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
[4-Fluoro-2-(trifluoromethyl)phenyl]urea: can be compared with other similar compounds, such as:
4-Fluoro-2-(trifluoromethyl)aniline: This compound lacks the urea moiety but shares the fluoro and trifluoromethyl groups, making it a useful precursor in synthesis.
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate: This is an intermediate in the synthesis of the urea compound and has similar reactivity.
4-Fluoro-2-(trifluoromethyl)phenyl carbamate: This compound contains a carbamate group instead of a urea group, offering different chemical properties and reactivity.
The uniqueness of This compound lies in its combination of the fluoro and trifluoromethyl groups with the urea moiety, providing distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRWCLXZZPLGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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